molecular formula C12H17N B13204052 (2-Cyclopentylbenzyl)amine

(2-Cyclopentylbenzyl)amine

Cat. No.: B13204052
M. Wt: 175.27 g/mol
InChI Key: KMMCKPDUEPTFPC-UHFFFAOYSA-N
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Description

(2-Cyclopentylbenzyl)amine is an organic compound characterized by the presence of a benzyl group attached to a cyclopentyl ring and an amine group. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and nucleophilicity, making them valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopentylbenzyl)amine typically involves the nucleophilic substitution of a benzyl halide with a cyclopentylamine. One common method is the reaction of 2-cyclopentylbenzyl chloride with ammonia or a primary amine under basic conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as the laboratory synthesis but optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopentylbenzyl)amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated amines or amides.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, while the amine group can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso, nitro, or imine derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated benzyl derivatives.

Scientific Research Applications

(2-Cyclopentylbenzyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Cyclopentylbenzyl)amine involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue with a benzyl group attached to an amine.

    Cyclopentylamine: Contains a cyclopentyl ring attached to an amine group.

    Phenethylamine: Similar structure but with an ethyl group between the benzene ring and the amine.

Uniqueness

(2-Cyclopentylbenzyl)amine is unique due to the presence of both a cyclopentyl ring and a benzyl group, which can impart distinct steric and electronic properties. This combination can influence its reactivity and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2-cyclopentylphenyl)methanamine

InChI

InChI=1S/C12H17N/c13-9-11-7-3-4-8-12(11)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9,13H2

InChI Key

KMMCKPDUEPTFPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=CC=C2CN

Origin of Product

United States

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